molecular formula C8H7BrN4 B2999548 5-Bromo-8-hydrazinyl-1,7-naphthyridine CAS No. 1279215-34-7

5-Bromo-8-hydrazinyl-1,7-naphthyridine

Cat. No.: B2999548
CAS No.: 1279215-34-7
M. Wt: 239.076
InChI Key: UHTVWSVHABWHOB-UHFFFAOYSA-N
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Description

5-Bromo-8-hydrazinyl-1,7-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-hydrazinyl-1,7-naphthyridine typically involves the bromination of 1,7-naphthyridine followed by the introduction of a hydrazinyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile. The brominated intermediate is then reacted with hydrazine hydrate to introduce the hydrazinyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-hydrazinyl-1,7-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Substituted naphthyridine derivatives.

Scientific Research Applications

5-Bromo-8-hydrazinyl-1,7-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.

    Industry: Utilized in the development of light-emitting diodes and dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 5-Bromo-8-hydrazinyl-1,7-naphthyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-8-methoxy-1,7-naphthyridine
  • 5-Bromo-8-amino-1,7-naphthyridine
  • 5-Bromo-8-hydroxy-1,7-naphthyridine

Uniqueness

5-Bromo-8-hydrazinyl-1,7-naphthyridine is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. The hydrazinyl group, in particular, allows for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

(5-bromo-1,7-naphthyridin-8-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c9-6-4-12-8(13-10)7-5(6)2-1-3-11-7/h1-4H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTVWSVHABWHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2Br)NN)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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